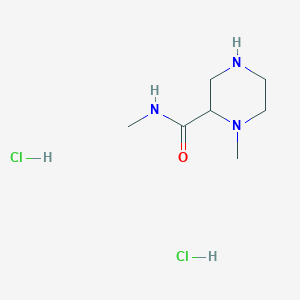

1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride

Description

Properties

IUPAC Name |

N,1-dimethylpiperazine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.2ClH/c1-8-7(11)6-5-9-3-4-10(6)2;;/h6,9H,3-5H2,1-2H3,(H,8,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCWDLURZUJBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CNCCN1C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride generally proceeds through the following key stages:

- Formation of the piperazine ring system with selective methyl substitution at the nitrogen (1-position).

- Introduction of the carboxylic acid group at the 2-position of the piperazine ring.

- Conversion of the carboxylic acid to the methylamide functionality.

- Formation of the dihydrochloride salt to enhance compound stability and solubility.

Preparation of 1-Methylpiperazine Intermediate

A crucial precursor is 1-methylpiperazine, which is prepared via catalytic methyl transfer reactions or reductive amination methods:

| Method | Description | Reaction Conditions | Catalysts | Yield/Selectivity |

|---|---|---|---|---|

| Methyl Transfer from 1,4-Dimethylpiperazine | Conversion of 1,4-dimethylpiperazine to 1-methylpiperazine using primary amines or ammonia as methyl acceptors | 50–250°C, 0.2–20 MPa, organic solvent (benzene, toluene, THF, alcohols) | Raney Ni, Pd/C, CuO, CuCl | High conversion, improved product value (Patent CN102304102B) |

| Aminolysis and Hydrogenation Route | Aminolysis of di-Me oxalate with N-methylethylenediamine to form 1-methylpiperazine-2,3-dione intermediate, followed by Raney nickel-catalyzed hydrogenation | 150–200°C, 3.0–5.0 MPa, Raney Ni catalyst | Raney Ni | Conversion 98.34%, Selectivity 96.72%, Yield 95.11% (ChemicalBook 2023) |

This two-step green synthesis is notable for its high efficiency, low by-product formation, and cost-effectiveness, making it suitable for industrial scale-up.

Formation of Dihydrochloride Salt

The final step involves salt formation to stabilize the compound and improve its physicochemical properties:

- The free base of 1-methyl-piperazine-2-carboxylic acid methylamide is treated with excess hydrochloric acid under controlled conditions.

- The resulting dihydrochloride salt precipitates as a crystalline solid with enhanced solubility in polar solvents.

- Recrystallization from solvents such as ethanol or ether is employed to purify the final product.

Summary Table of Preparation Steps

| Step | Reaction | Key Reagents | Catalyst | Conditions | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Methylation of piperazine | 1,4-dimethylpiperazine + primary amine | Raney Ni, Pd/C | 50–250°C, 0.2–20 MPa | High conversion, high selectivity |

| 2 | Aminolysis to form intermediate | Di-Me oxalate + N-methylethylenediamine | None | Ambient to 60°C | Intermediate formation |

| 3 | Hydrogenation | Intermediate + H2 | Raney Ni | 150–200°C, 3–5 MPa | Yield ~95% |

| 4 | Carboxylation/Oxidation | Piperazine derivative + oxidant | Varies | Mild heating | Introduces carboxylic acid group |

| 5 | Amidation | Carboxylic acid + methylamine | Acid catalyst or coupling agent | Room temp to mild heating | Methylamide formation |

| 6 | Salt formation | Free base + HCl | None | Ambient temperature | Dihydrochloride salt crystallization |

Research Findings and Analysis

- The methyl transfer catalytic method offers a robust route to 1-methylpiperazine with tunable reaction parameters (temperature, pressure, solvent) to optimize yield and purity.

- The aminolysis-hydrogenation sequence is environmentally favorable, reducing hazardous by-products and providing high selectivity.

- Use of Raney nickel catalyst is consistently effective in hydrogenation steps, balancing activity and selectivity.

- The amidation step requires precise control to prevent side reactions such as overalkylation or hydrolysis.

- Salt formation enhances stability, crystallinity, and handling safety of the final compound.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles to replace a functional group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a hydrogen bond donor or acceptor, facilitating its binding to biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its methylamide group and dihydrochloride salt . Below is a comparison with key analogues:

Physicochemical Properties

- Solubility: Dihydrochloride salts (e.g., target compound, N-Methyltrimetazidine dihydrochloride) exhibit superior water solubility compared to free bases or mono-hydrochlorides due to increased ionic character .

- Melting Point : Piperazine dihydrochlorides generally have high melting points (>200°C). For example, (S)-Piperazine-2-carboxylic acid dihydrochloride melts at 280°C, suggesting similar thermal stability for the target compound .

- Lipophilicity : The methylamide group in the target compound likely increases logP compared to carboxylic acid derivatives (e.g., (S)-Piperazine-2-carboxylic acid dihydrochloride), enhancing membrane permeability .

Biological Activity

1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride is a synthetic compound classified under the piperazine derivatives. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological activities. This article explores its biological activity, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H20N2O4

- Molecular Weight : Approximately 256.3 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. It can either inhibit or activate their functions, influencing several key pathways:

- Signal Transduction : Modulates intracellular signaling cascades.

- Gene Expression Regulation : Affects transcription factors and gene expression.

- Metabolic Processes : Impacts metabolic pathways essential for cellular homeostasis.

Therapeutic Applications

Research indicates significant therapeutic potential in various medical fields:

- Neurological Disorders : Preliminary studies suggest neuroprotective effects, potentially beneficial for conditions like Alzheimer's and Parkinson's diseases.

- Cancer Treatment : Evaluated for antitumor properties, showing promise in inhibiting tumor cell proliferation.

- Infectious Diseases : Exhibits antimicrobial properties, suggesting potential as an antimicrobial agent.

Antitumor Activity

A study investigated the synthesis of piperazine derivatives, including this compound, assessing their cytotoxic effects against mouse lymphoma cells. The results indicated that structural modifications could enhance biological activity significantly.

Antimicrobial Properties

Research focused on the antimicrobial efficacy of synthesized piperazine derivatives demonstrated a correlation between structural modifications and increased potency. This highlights the importance of functional groups in enhancing biological activity.

Neuroprotective Effects

Investigations into the neuroprotective capabilities of piperazine derivatives revealed that certain compounds could protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The unique structure of this compound can be compared with other piperazine derivatives:

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | tert-butoxycarbonyl protecting group | Similar therapeutic applications |

| 3-(4-(Methoxycarbonyl)piperazin-1-yl)propanoic acid | Methoxycarbonyl group | Potential antitumor activity |

| 3-(4-(Ethoxycarbonyl)piperazin-1-yl)propanoic acid | Ethoxycarbonyl group | Investigated for antimicrobial properties |

The presence of the oxolane-2-carbonyl group in this compound contributes to its distinct chemical properties and biological activities compared to its analogs.

Q & A

Q. What are the common synthetic routes for preparing 1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride, and what purity control measures are critical during synthesis?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperazine ring followed by carboxylation and methylation. Key steps include:

- Nucleophilic substitution for introducing the methylamide group under controlled pH and temperature (e.g., using methylamine in ethanol) .

- Hydrochloride salt formation via reaction with HCl gas or concentrated HCl in anhydrous solvents to enhance stability . Purity control measures include recrystallization (using ethanol/water mixtures) and chromatography (silica gel or HPLC) to isolate the dihydrochloride form. Analytical techniques like NMR (to confirm stereochemistry) and mass spectrometry (for molecular weight verification) are essential .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- 1H/13C NMR : Critical for confirming the piperazine ring conformation, methylamide substitution, and dihydrochloride salt formation. For example, characteristic shifts for the NH and CO groups in DMSO-d6 can resolve stereochemical ambiguities .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+ at m/z 207.1) and distinguishes it from impurities .

- FT-IR : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ and NH bends at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the hydrochloride salt form without compromising stereochemical purity?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while ethanol/water mixtures enhance salt precipitation .

- Temperature control : Maintaining ≤25°C during HCl addition prevents racemization of the chiral center .

- Catalyst use : Triethylamine or DMAP can accelerate amide bond formation while minimizing side reactions .

- Scale-up protocols : Continuous flow reactors reduce variability in large-scale syntheses .

Q. When encountering discrepancies in biological activity data between this compound and its structural analogs, what methodological approaches should be used to resolve these contradictions?

- Comparative SAR Studies : Analyze substituent effects (e.g., fluorine vs. chlorine in the benzyl group) using analogs from and . For example, 2-fluorophenyl derivatives may show higher receptor affinity due to electronegativity .

- Dose-response assays : Test activity across multiple concentrations to identify non-linear effects or off-target interactions .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding modes to receptors like 5-HT2A, explaining differences in efficacy .

Q. What strategies are recommended for elucidating the binding mechanisms of this compound with serotonin receptors, given its structural similarity to other psychoactive piperazine derivatives?

- In vitro binding assays : Use radiolabeled ligands (e.g., [3H]-ketanserin for 5-HT2A) to measure Ki values and compare with known agonists/antagonists .

- Mutagenesis studies : Identify critical receptor residues (e.g., Asp155 in 5-HT2A) by testing binding affinity against mutant receptors .

- Metabolic stability tests : LC-MS/MS analysis of plasma stability and CYP450 interactions can clarify pharmacokinetic differences from analogs .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor, given conflicting reports on its selectivity?

- Kinase profiling panels : Screen against a broad panel (e.g., 100+ kinases) using ATP-Glo assays to identify off-target effects .

- Crystal structure analysis : Co-crystallize the compound with target kinases (e.g., PKA or PKC) to map binding pockets and guide selectivity optimization .

- Cellular assays : Measure downstream phosphorylation (e.g., ERK or AKT) in HEK293 cells to validate functional inhibition .

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental data for this compound’s solubility and bioavailability?

- Physicochemical profiling : Measure logP (octanol/water partition) and pKa using shake-flask methods or potentiometric titration .

- Permeability assays : Caco-2 cell monolayers predict intestinal absorption, while PAMPA assesses passive diffusion .

- In silico refinement : Adjust COSMO-RS or QSPR models using experimental solubility data to improve predictive accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.